N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-2-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYTWUMMCLVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylphenylamine with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Core Modifications
Cycloheptane Variant
- Compound : N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (E971-0277)
- Molecular Formula : C₂₄H₂₉N₃OS
- Molecular Weight : 407.58 g/mol
- Comparison: The cycloheptane ring increases molecular weight by 14.03 g/mol compared to the cyclohexane variant.
Cyclopentane Variant
Substituent Variations on the Aromatic Ring
Fluorinated Derivatives
- Compound : N-(2,4-difluorophenyl)-2-(1′H-spiro[cyclohexane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide
- Molecular Formula : C₂₁H₂₁F₂N₃OS
- Molecular Weight : 401.48 g/mol
- Comparison :
- Fluorine atoms increase lipophilicity (logP ~5.0) and resistance to oxidative metabolism.
- Electron-withdrawing effects may reduce hydrogen-bonding capacity compared to the ethylphenyl group.
Trifluoromethylphenyl Derivative
- Compound : 2-{1′H-spiro[cycloheptane-1,2′-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₂H₂₁F₃N₃OS
- Molecular Weight : 448.48 g/mol
Methoxy/Methylphenyl Derivatives
Heterocyclic Core Replacements
Triazole-Based Analog
- Compound : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Key Feature : Replaces spiroquinazoline with a triazole core .
- Comparison :
- Triazole rings enhance π-π stacking interactions but lack the conformational rigidity of spiro systems.
- Bioactivity: VUAA-1 acts as an Orco agonist, suggesting divergent mechanisms compared to spiroquinazoline derivatives.
Oxazole-Based Analog
Biological Activity
N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, often abbreviated as N-EPC-SQA, is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
N-EPC-SQA features a spirocyclic component and a sulfanyl functional group, which contribute to its unique properties. The synthesis typically involves several steps, including the reaction of 4-ethylphenylamine with cyclohexanone and subsequent reactions with quinazoline derivatives under specific conditions. The final product is characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
The primary biological activity of N-EPC-SQA is its role as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK2. This selectivity is crucial for targeting diseases characterized by abnormal cell proliferation, such as cancer. The compound has been shown to preferentially inhibit CDK2 over other kinases like CDK1, CDK3, and CDK4 .
Interaction Studies
Research indicates that N-EPC-SQA interacts specifically with the active site of CDK2, leading to inhibition of its kinase activity. This specificity minimizes off-target effects commonly associated with less selective inhibitors, making it a promising candidate for cancer therapy .
Biological Activity Data
The following table summarizes the biological activity associated with N-EPC-SQA and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with sulfanyl group | Selective CDK2 inhibitor |
| N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Similar spirocyclic structure; different substituent on phenyl | Potential CDK inhibitor |
| N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Fluorinated phenyl group | Investigated for anticancer properties |
| 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol | Base structure without acetamide | Known for its thiol reactivity |
In Vitro Studies
In vitro studies have demonstrated that N-EPC-SQA exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210), showing IC50 values indicative of potent inhibitory effects on cell growth .
Comparative Analysis
A comparative analysis with other known CDK inhibitors revealed that N-EPC-SQA's selectivity for CDK2 correlates with reduced cytotoxicity in normal cells while maintaining efficacy against cancer cells. This characteristic is particularly advantageous in developing targeted therapies that minimize adverse side effects .
Future Directions
Further studies are necessary to elucidate the binding affinity and detailed mechanism of action at the molecular level. Additionally, exploring structural modifications may enhance the efficacy and selectivity of N-EPC-SQA against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
